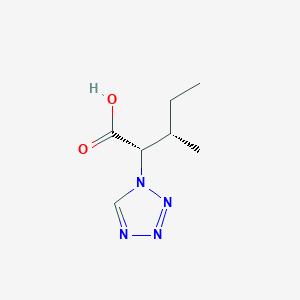
4-(1h-Tetrazol-1-yl)-3-(4-chlorophenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Tetrazol-1-yl)-3-(4-chlorophenyl)butanoic acid is a chemical compound characterized by its unique structure, which includes a tetrazole ring and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Tetrazol-1-yl)-3-(4-chlorophenyl)butanoic acid typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the reaction of 4-chlorobutanoic acid with sodium azide in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 4-(1H-Tetrazol-1-yl)-3-(4-chlorophenyl)butanoic acid can be used as a probe to study enzyme activities and metabolic pathways. Its ability to interact with specific biological targets makes it valuable in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its unique structure allows it to bind to specific receptors and modulate biological processes.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals. Its versatility and reactivity make it a valuable component in the synthesis of new materials.
作用機序
The mechanism by which 4-(1H-Tetrazol-1-yl)-3-(4-chlorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites and modulate their activity. The chlorophenyl group enhances the compound's specificity and affinity for its targets.
類似化合物との比較
4-(1H-Tetrazol-5-yl)benzoic acid
4-(1H-Tetrazol-1-yl)aniline
4-(2H-Tetrazol-5-yl)benzoic acid
Uniqueness: 4-(1H-Tetrazol-1-yl)-3-(4-chlorophenyl)butanoic acid stands out due to its unique combination of the tetrazole ring and the chlorophenyl group. This combination provides enhanced reactivity and specificity compared to similar compounds, making it a valuable tool in scientific research and industrial applications.
特性
IUPAC Name |
3-(4-chlorophenyl)-4-(tetrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c12-10-3-1-8(2-4-10)9(5-11(17)18)6-16-7-13-14-15-16/h1-4,7,9H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFUGFJQZIIXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN2C=NN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-[3-(pyridine-2-carbonyl)piperidin-1-yl]pyrimidine-4-carboxylic acid](/img/structure/B8070533.png)



![N-[(oxolan-2-yl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine](/img/structure/B8070553.png)



![(1R)-11-(3-aminopropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8070585.png)

![(2,5-Dioxopyrrolidin-1-yl) 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B8070603.png)
![2-[3-(2-Methylsulfanylethyl)-2,5-dioxo-3,4-dihydro-1,4-benzodiazepin-1-yl]acetic acid](/img/structure/B8070609.png)
